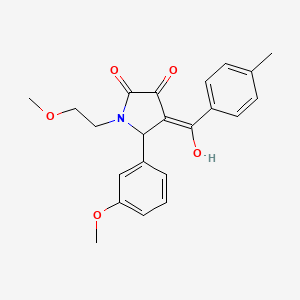![molecular formula C15H18F3NO B5321124 1-[3-(trifluoromethyl)benzoyl]azocane](/img/structure/B5321124.png)
1-[3-(trifluoromethyl)benzoyl]azocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(trifluoromethyl)benzoyl]azocane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a fluorinated molecule that possesses unique properties, making it a valuable tool for research purposes.
Mecanismo De Acción
The mechanism of action of 1-[3-(trifluoromethyl)benzoyl]azocane involves the photoisomerization of the molecule upon exposure to light. The molecule exists in two isomeric forms, a trans and a cis form. The trans form is the ground state, while the cis form is the excited state. Upon absorption of light, the molecule undergoes a conformational change, resulting in the formation of the cis isomer. This conformational change can be used to control biological processes by activating or deactivating specific molecules.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the activation of ion channels, enzymes, and receptors. It has been used to control the activity of neurons, muscle cells, and other biological systems. The molecule has also been shown to have minimal toxicity, making it a safe tool for use in various biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[3-(trifluoromethyl)benzoyl]azocane in lab experiments include its high selectivity, low toxicity, and ease of use. It can be activated by specific wavelengths of light, allowing for precise control of biological processes. However, the molecule has limitations, such as its limited stability and the need for specialized equipment to activate it.
Direcciones Futuras
There are several future directions for the use of 1-[3-(trifluoromethyl)benzoyl]azocane in scientific research. One potential application is in the development of new optogenetic tools for controlling biological processes. The molecule can also be used to study the mechanism of action of various biological molecules, including ion channels and receptors. Additionally, the synthesis of new derivatives of this compound may lead to the discovery of new applications and properties.
Conclusion
In conclusion, this compound is a valuable tool for scientific research, with potential applications in various fields. Its unique properties, including its ability to be activated by specific wavelengths of light, make it a useful tool for controlling biological processes and studying the mechanism of action of various biological molecules. While the molecule has limitations, its advantages make it a valuable tool for use in lab experiments. Future research may lead to the discovery of new applications and properties of this molecule.
Métodos De Síntesis
The synthesis of 1-[3-(trifluoromethyl)benzoyl]azocane involves the reaction of 3-(trifluoromethyl)benzoyl chloride with azocane in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
1-[3-(trifluoromethyl)benzoyl]azocane has been used in various scientific research applications, including photochemistry, photopharmacology, and optogenetics. It is a valuable tool for studying the effects of light on biological systems, as it can be activated by specific wavelengths of light. This property makes it useful for controlling cellular processes and studying the mechanism of action of various biological molecules.
Propiedades
IUPAC Name |
azocan-1-yl-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO/c16-15(17,18)13-8-6-7-12(11-13)14(20)19-9-4-2-1-3-5-10-19/h6-8,11H,1-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMLIXNJBSYHNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-fluorophenyl)-5-{4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5321042.png)
![2-ethyl-3-(4-fluorophenyl)-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5321045.png)
![4-{2-[2-(2-allyl-4-methoxyphenoxy)ethoxy]ethyl}morpholine oxalate](/img/structure/B5321052.png)
![ethyl 5-[4-(dimethylamino)phenyl]-7-methyl-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5321057.png)
![6-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl]-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5321060.png)
![4-chloro-N'-{[(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5321066.png)
![N-cyclopropyl-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5321071.png)
![(4aS*,8aR*)-6-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5321077.png)
![1-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5321080.png)

![2-(5-fluoro-2-methylphenyl)-N-methyl-N-[(3-methylpyridin-4-yl)methyl]acetamide](/img/structure/B5321104.png)


![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5321159.png)